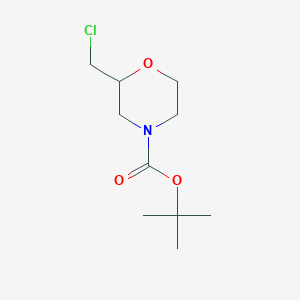

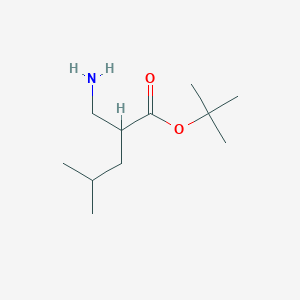

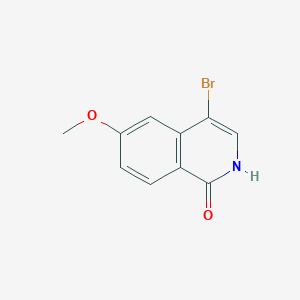

(1Z)-N'-hydroxy-2-methoxypropanimidamide

Vue d'ensemble

Description

(1Z)-N'-hydroxy-2-methoxypropanimidamide, also known as (1Z)-N'-hydroxy-2-methoxypropanamide, is an organic compound that has been widely studied due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a melting point of 107.7°C and a boiling point of 308.2°C. This compound is soluble in water, ethanol, and methanol.

Applications De Recherche Scientifique

Fluorescence Probes for Copper Detection

One application of (1Z)-N'-hydroxy-2-methoxypropanimidamide derivatives is in the development of highly selective and sensitive fluorescence probes for detecting copper(II) ions. For instance, rhodamine B hydroxylamide has been characterized as a probe that exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) ions only, even in the presence of other transition metal ions. This enables direct detection of copper ions in complex matrices such as human serum, with a detection limit as low as 33 nM. The specificity and sensitivity of such probes make them invaluable tools in environmental monitoring, biochemistry, and medical diagnostics (Xinqi Chen et al., 2009).

Biosynthesis of Phenazine Derivatives

In the realm of microbial chemistry and biotechnology, derivatives of (1Z)-N'-hydroxy-2-methoxypropanimidamide, such as 1-hydroxyphenazine and its methoxylated variants, have been produced through the heterologous expression of specific enzymes in the phenazine-1-carboxylic acid producing strain Pseudomonas chlororaphis H18. These derivatives exhibit broad-spectrum antibacterial activities and represent potential leads for developing new antimicrobials. The engineered strains achieved the highest reported titers of these compounds, demonstrating the feasibility of using microbial biosynthesis for the production of valuable chemical entities (Yupeng Wan et al., 2022).

Propriétés

IUPAC Name |

N'-hydroxy-2-methoxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLCZPYLTOBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N'-hydroxy-2-methoxypropanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)

![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)